Bleeding Risk Reduction: Indobufen vs. Aspirin in Post-CABG Antiplatelet Therapy
In a multicenter retrospective cohort study of patients post-CABG, indobufen demonstrated a significantly lower incidence of total bleeding events compared to aspirin. The primary composite endpoint of non-fatal MI, stroke, and revascularization occurred in 0% of indobufen patients vs. 25% in aspirin patients (P=0.02) [1]. Total bleeding events were markedly reduced with indobufen (15.79% vs. 55%, P=0.011), and major bleeding events were significantly lower (0% vs. 20%, P=0.04) [2].
| Evidence Dimension | Total Bleeding Events |
|---|---|
| Target Compound Data | 15.79% |
| Comparator Or Baseline | Aspirin: 55% |
| Quantified Difference | Reduction of 39.21 percentage points (P=0.011) |
| Conditions | Retrospective cohort study; 39 patients post-CABG; follow-up 8-18 months |
Why This Matters
This significant reduction in bleeding events positions indobufen as a preferable alternative for procurement in clinical settings where bleeding risk is a primary safety concern, particularly in post-surgical antiplatelet protocols.
- [1] Ren Y, Zhu Y, Yan Q, Jin H, Luo H. Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy. Front Pharmacol. 2024;15:1474150. View Source
- [2] Ren Y, Zhu Y, Yan Q, Jin H, Luo H. Multicenter retrospective cohort study demonstrates superior safety profile of indobufen over aspirin for Post-CABG antiplatelet therapy. Front Pharmacol. 2024;15:1474150. View Source
